3beta,17beta-Dihydroxyandrost-5-en-7-one

thermogenesis liver enzyme induction steroid pharmacology

3beta,17beta-Dihydroxyandrost-5-en-7-one is a naturally occurring oxidized metabolite of dehydroepiandrosterone (DHEA), also referred to as 7-oxo-androstenediol. It belongs to the class of 7-oxygenated androst-5-ene steroids that are formed endogenously via CYP7B1-mediated hydroxylation followed by 11β-HSD1-catalyzed oxidation.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
Cat. No. B8308916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta,17beta-Dihydroxyandrost-5-en-7-one
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)C(=O)C=C4C3(CCC(C4)O)C
InChIInChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,16-17,20,22H,3-9H2,1-2H3/t12-,13-,14-,16-,17-,18-,19-/m0/s1
InChIKeyDFFWENNZWHOWSC-LXKHFVGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3beta,17beta-Dihydroxyandrost-5-en-7-one: Key DHEA Metabolite for Thermogenesis & Non-Androgenic Steroid Research


3beta,17beta-Dihydroxyandrost-5-en-7-one is a naturally occurring oxidized metabolite of dehydroepiandrosterone (DHEA), also referred to as 7-oxo-androstenediol [1]. It belongs to the class of 7-oxygenated androst-5-ene steroids that are formed endogenously via CYP7B1-mediated hydroxylation followed by 11β-HSD1-catalyzed oxidation [2]. Unlike its parent steroid DHEA, this 7-oxo, 17β-hydroxy derivative is incapable of conversion to testosterone or estrogens, which makes it a unique tool for studying DHEA’s extra-hormonal metabolic effects without confounding sex-hormone activity [3].

1 Non-androgenic metabolic probe — 7-oxo group blocks conversion to sex hormones
2 Thermogenic enzyme induction studies — supports GPDH pathway research
3 ISTD synthesis intermediate — 17β-OH enables deuterium labeling for GC-MS

Why 7-Oxo-androstenediol Cannot Be Replaced by Generic DHEA or Other 7-Oxygenated Analogs


Simple in-class substitution between DHEA, 7-oxo-DHEA, 7-hydroxy-DHEA, and androst-5-ene-3β,17β-diol fails because the position‑7 oxidation state and the presence of a 17β‑hydroxyl group independently dictate the steroid's functional profile. The 7‑oxo group dramatically amplifies thermogenic enzyme induction while abolishing androgen receptor transactivation, bifurcating the activity spectrum of 3β-hydroxy-Δ5 steroids into androgenic (DHEA, adiol) and non-androgenic, thermogenic (7‑oxo) categories [1]. Concomitantly, the 17β‑hydroxy configuration renders the compound a direct precursor for synthesizing pharmacologically active 7β‑hydroxy‑androstenediol and enables the preparation of deuterated analytical standards that 17‑keto analogs cannot readily provide, which precludes one-to-one replacement with 7-oxo-DHEA [2][3].

DHEA introduces androgenic confound
DHEA activates AR transactivation and converts to testosterone/estrogens, masking 7-oxo-specific metabolic effects observed in thermogenic studies.
7-oxo-DHEA lacks 17β-OH synthetic handle
The 17-keto analog cannot serve as a direct precursor for deuterated ISTD synthesis; additional reduction steps reduce yield and may compromise enrichment.
7-hydroxy analogs shift oxidation-state profile
7-hydroxy vs 7-oxo oxidation state alters enzyme induction potency and may shift thermogenic response context, limiting direct interchange.

Quantitative Differentiation Evidence for 3beta,17beta-Dihydroxyandrost-5-en-7-one Versus DHEA and 7-Oxo-DHEA Analogs


Thermogenic Enzyme Induction: 7-Oxo-androstenediol Outperforms DHEA in Rat Liver

In a controlled feeding study in rats, 3beta,17beta-dihydroxyandrost-5-en-7-one (denoted A-3β,17β-diol-7-one) induced the thermogenic enzyme sn-glycerol-3-phosphate dehydrogenase (GPDH) to 378% of the control value when fed at 0.05% of the diet. DHEA required a four-fold higher dose (0.2% of diet) to achieve a significantly lower induction of only 285% [1]. At the sub-maximal dose of 0.01% diet, the target compound still elevated GPDH to 175% of control, whereas DHEA was nearly inactive (121% of control) [1]. The 7-oxo modification thus confers a >4-fold potency advantage and a broader effective dose range relative to its parent, DHEA.

Thermogenic enzyme induction
Head-to-head
378% vs 285% GPDH of control at 4× lower dietary dose (0.05% vs 0.2%); 175% vs 121% at 0.01% dose
Reported thermogenic response context
Rat liver GPDH assay; dose-response comparison with DHEA
thermogenesis liver enzyme induction steroid pharmacology

Androgen Receptor Activity: 7-Oxo Steroids Are Functionally Silent Unlike DHEA and Adiol

While DHEA and its 17β-hydroxylated metabolite androst-5-ene-3β,17β-diol (adiol) robustly promote androgen receptor (AR) intracellular trafficking and AR-dependent transcriptional activation, 7-oxygenated metabolites, including 7-oxo-DHEA, exhibit minimal androgenic activity even at micromolar concentrations (10⁻⁶ M) [1]. The structurally analogous target compound, 3beta,17beta-dihydroxyandrost-5-en-7-one, bears the same 7-oxo modification and therefore belongs to the sub-class of 7-oxo steroids that the study demonstrates are devoid of AR agonism. In contrast, DHEA and adiol produced dose-dependent AR transactivation [1].

Androgen receptor activity
Class-level
Inferred non-androgenic from 7-oxo-DHEA class data (inactive at 10⁻⁶ M in AR-GFP trafficking assay)
Non-androgenic AR pathway context
Data to verify for specific 17β-OH analog
androgen receptor transcriptional activity non-androgenic steroid

Metabolic Fate: 7-Oxo Steroids Are Not Converted to Testosterone or Estrogens

The foundational ergosteroid paper by Lardy et al. explicitly states that 7-oxo steroids, including 7-oxo-androstenediol, are 'not convertible to either testosterone or estrogens' [1]. This is a direct consequence of the 7-oxo group, which blocks the enzymatic sequence required for aromatization and 17-oxidation. In contrast, DHEA is a known precursor of testosterone and estrogens, and its administration elevates circulating sex hormone levels in humans and rodents, which limits its chronic use in certain populations [1][2].

Metabolic fate
Class-level
Reported no conversion to testosterone or estrogens — 7-oxo group blocks aromatization and 17-oxidation
Sex-hormone-independent pathway context
Class-level statement for 7-oxo steroids
steroid metabolism non-aromatizable testosterone precursor

Analytical Utility: Key Intermediate for Deuterated GC-MS Internal Standards of Aromatase Inhibitors

3beta,17beta-Dihydroxyandrost-5-en-7-one serves as the critical chiral intermediate in the multi-step synthesis of deuterium-labeled androst-5-ene-17β,19-diol (compound 15-d4) used as an internal standard for GC-MS quantification of 19‑oxygenation products of aromatase inhibitors [1]. The synthesis proceeds via deoxygenation of the 5-en-7-one intermediate 10 (the target compound) followed by AlCl2D2-mediated deuterium labeling, achieving 93.5 atom% d4 enrichment [1]. The 17β‑hydroxy group is essential for this synthetic route; the 17‑keto analog (7-oxo-DHEA) cannot be used directly because it lacks the necessary 17β‑hydroxy handle for subsequent transformations, making the target compound unique among 7‑oxo steroids for this application.

ISTD synthesis utility
Method context
Enables 93.5 atom% d4-labeled androst-5-ene-17β,19-diol via 7-deoxygenation–deuteration sequence
Supports GC-MS method development
17β-OH essential; 7-oxo-DHEA cannot replicate route
analytical chemistry GC-MS deuterated internal standard aromatase inhibitor assay

Where 3beta,17beta-Dihydroxyandrost-5-en-7-one Adds Definitive Value Over Generic Analogs


Non-Androgenic Thermogenesis & Metabolic Rate Studies

Investigators studying diet-induced thermogenesis or mitochondrial respiration can use 3beta,17beta-dihydroxyandrost-5-en-7-one as a potent, non-androgenic inducer of thermogenic enzymes. The compound’s 378% GPDH induction at 0.05% diet versus 285% for DHEA at 0.2% diet [1] ensures robust biological activity without the confounding conversion to testosterone and estrogens that DHEA causes [2], thereby isolating the direct metabolic effects of 7-oxygenated steroids.

Hormone-Sensitive Disease Model Pharmacology

In preclinical models of hormone-dependent cancers or benign prostatic hyperplasia, DHEA cannot be safely used because it is a testosterone precursor. The 7-oxo-androstenediol, which is not convertible to sex hormones [1], allows researchers to probe DHEA-related metabolic or neurosteroid pathways without introducing androgenic or estrogenic confounders, thereby improving translational relevance and safety for chronic administration protocols.

Certified Analytical Reference Standard for Doping Control & Clinical Toxicology Laboratories

Because 7‑oxo‑androstenediol occurs as an endogenous metabolite and can be excreted after 7‑keto‑DHEA supplement use, the purified compound is indispensable as a certified reference material for anti-doping and clinical toxicology LC‑MS/MS methods. The availability of high-purity, fully characterized material with known stability and spectroscopic properties directly supports method validation, quality control, and inter-laboratory proficiency testing, ensuring accurate identification and quantification of 7‑oxygenated steroid metabolites in biological samples.

Deuterated Internal Standard Synthesis for Aromatase Inhibitor Research

Analytical laboratories developing isotope-dilution GC-MS methods for aromatase inhibitor metabolism require 3beta,17beta-dihydroxyandrost-5-en-7-one as the sole viable starting material for synthesizing deuterium-labeled androst-5-ene-17β,19-diol internal standards. The 17β‑hydroxy group enables the critical deoxygenation–deuteration sequence that delivers >93 atom% d4 enrichment [1], a synthetic route that cannot be replicated with the more widely available 7‑oxo‑DHEA, making this compound a procurement priority for analytical core facilities.

Application
Selection Property
Validation Focus
Thermogenic enzyme induction studies
Non-androgenic pathway probe
GPDH endpoint in metabolic models
Hormone-sensitive disease-model studies
Sex-hormone-independent pathway context
Model-response without androgenic confound
LC-MS/MS reference standard for steroid analysis
Certified purity and characterization
Method validation and QC
Deuterated ISTD synthesis for GC-MS
17β-OH synthetic handle
ISTD enrichment and method transfer
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